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molecular formula C10H13NOS B8288442 3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile

3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile

Cat. No. B8288442
M. Wt: 195.28 g/mol
InChI Key: MBGQWEVZKFBQPI-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To a solution of 3-[2-(3-hydroxy-propyl)-thiophen-3-yl]-propionitrile 83 (0.18 g, 0.9 mmol) in DMF (2 mL) was added NBS (0.18 g, 0.99 mmol). The mixture was then stirred at room temperature for 6 hours and then concentrated in vacuo. A solution of the residue in CH2Cl2 (80 mL) was washed with water, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel column chromatography (eluent: 50% EtOAc in hexane) afforded 84 (0.08 g). 1H NMR (400 MHz, d6-DMSO) δ: 7.06 (s, 1H), 4.53 (t, J=6.0 Hz, 1H), 3.41 (dd, J=6.0 and 11.5 Hz, 2H), 2.75 (m, 6H), 1.67 (m, 2H). MS (EI) m/z [(M+H+) (79Br)] 274, [(M+H+) (81Br)] 276, [(M−OH+) (79Br)] 256 and [(M−OH+) (881Br)] 258.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][C:12]#[N:13].C1C(=O)N([Br:21])C(=O)C1>CN(C=O)C>[Br:21][C:7]1[S:6][C:5]([CH2:4][CH2:3][CH2:2][OH:1])=[C:9]([CH2:10][CH2:11][C:12]#[N:13])[CH:8]=1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
OCCCC=1SC=CC1CCC#N
Name
Quantity
0.18 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
A solution of the residue in CH2Cl2 (80 mL) was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (eluent: 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)CCCO)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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